![molecular formula C25H16ClF3N4O2S B2422323 3-(4-氯苄基)-2-(((3-(3-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲基)硫代)喹唑啉-4(3H)-酮 CAS No. 1792228-53-5](/img/structure/B2422323.png)
3-(4-氯苄基)-2-(((3-(3-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲基)硫代)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H16ClF3N4O2S and its molecular weight is 528.93. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Research indicates that this compound exhibits notable anticancer properties , particularly in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The mechanisms of action are multifaceted:
- Inhibition of Kinases : The compound likely interacts with key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR).
- Histone Deacetylase Inhibition : It may inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
- Oxidative Stress Induction : The trifluoromethyl group may enhance the ability to induce oxidative stress within cancer cells, contributing to cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
- Chlorobenzyl Substitution : Enhances lipophilicity and cellular uptake.
- Trifluoromethyl Group : Increases metabolic stability and binding affinity.
- Oxadiazole Linkage : Contributes to increased interactions with specific biomolecular targets due to its electron-withdrawing nature.
Case Studies
Several studies have documented the biological activity of similar compounds:
- A study on quinazolinone derivatives highlighted their effectiveness against various tumor types, including breast and lung cancers, focusing on their kinase inhibition mechanisms.
- Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro.
Applications in Drug Development
The compound's structural characteristics make it a candidate for further development in drug formulation:
- Anticancer Agents : As an anticancer agent, ongoing research into its efficacy against various cancer cell lines could lead to new treatment options.
- Targeted Therapy : Its ability to inhibit specific kinases opens avenues for targeted therapies in oncology.
- Combination Therapies : Potential use in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types.
生物活性
The compound 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The molecular formula of the compound is C25H16ClF3N4O2S , indicating a complex structure featuring multiple functional groups. The presence of a quinazolinone core combined with a trifluoromethyl group and an oxadiazole ring suggests significant potential for diverse biological interactions.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit notable antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. In vitro studies utilizing the sulforhodamine B (SRB) assay demonstrated that this compound effectively reduces cell viability, with IC50 values comparable to known anticancer agents .
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Kinases : Quinazolinone derivatives are known to inhibit various kinases involved in cancer progression. The compound likely interacts with the epidermal growth factor receptor (EGFR) , which is critical in NSCLC .
- Histone Deacetylase Inhibition : Some studies suggest that quinazolinone derivatives may inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells .
- Oxidative Stress Induction : The presence of the trifluoromethyl group may enhance the compound's ability to induce oxidative stress within cancer cells, contributing to their cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications at various positions on the quinazolinone scaffold can significantly affect potency and selectivity:
- Chlorobenzyl Substitution : The introduction of a chlorobenzyl group enhances lipophilicity and cellular uptake.
- Trifluoromethyl Group : This moiety increases metabolic stability and improves binding affinity to biological targets.
- Oxadiazole Linkage : The oxadiazole ring may contribute to increased interactions with specific biomolecular targets due to its electron-withdrawing nature.
Case Studies
Several studies have documented the biological activity of similar compounds:
- A study on quinazolinone derivatives highlighted their effectiveness against various tumor types, including breast and lung cancers, with specific focus on their mechanism involving kinase inhibition .
- Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro .
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N4O2S/c26-18-10-8-15(9-11-18)13-33-23(34)19-6-1-2-7-20(19)30-24(33)36-14-21-31-22(32-35-21)16-4-3-5-17(12-16)25(27,28)29/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLWEHSVFSQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。